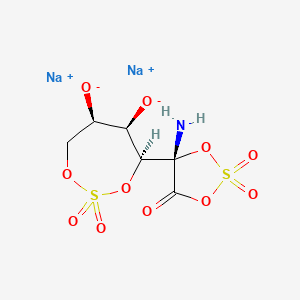![molecular formula C19H26N6O2 B13808113 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] CAS No. 58494-39-6](/img/structure/B13808113.png)
4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is a chemical compound with the molecular formula C19H26N6O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] typically involves the reaction of diphenylmethane with 1,1-dimethylsemicarbazide under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Hexamethylenebis[1,1-dimethylsemicarbazide])
- 4,4’-(Diphenylmethylene)bis[1,1-dimethylhydrazine]
- 4,4’-(Diphenylmethylene)bis[1,1-dimethylurea]
Uniqueness
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
58494-39-6 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[(dimethylaminocarbamoylamino)-diphenylmethyl]urea |
InChI |
InChI=1S/C19H26N6O2/c1-24(2)22-17(26)20-19(15-11-7-5-8-12-15,16-13-9-6-10-14-16)21-18(27)23-25(3)4/h5-14H,1-4H3,(H2,20,22,26)(H2,21,23,27) |
InChI Key |
PFQVHUOGUNMCEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


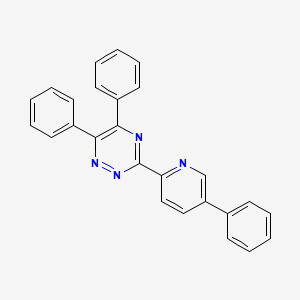
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
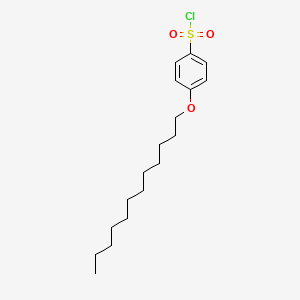

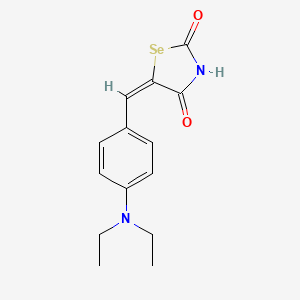
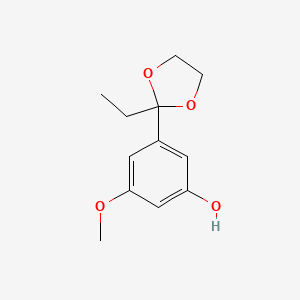
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
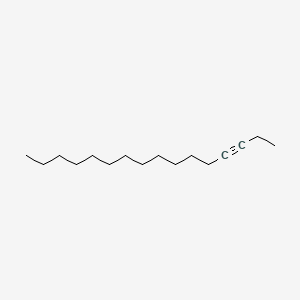
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
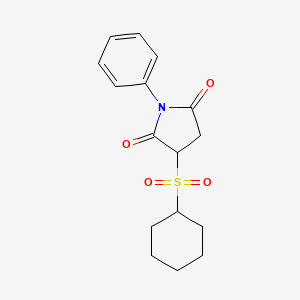


![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
